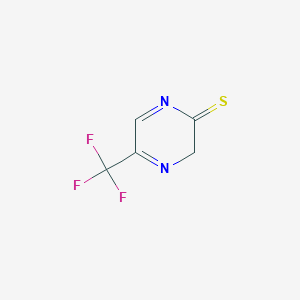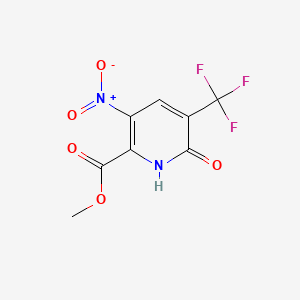![molecular formula C12H14F3N B11759219 (3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often involve the use of photoredox catalysts to facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods
Industrial production of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-substituted compounds with biological targets.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (3S)-3-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with a trifluoromethyl group, used in organic synthesis and as a ligand in coordination chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H14F3N |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
(3S)-3-[4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2/t10-/m1/s1 |
Clé InChI |
DPGBDWYHWVSZPK-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](CNC1)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
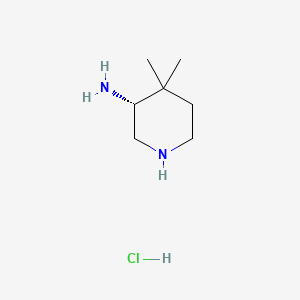
![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)

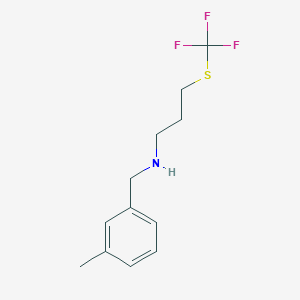
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
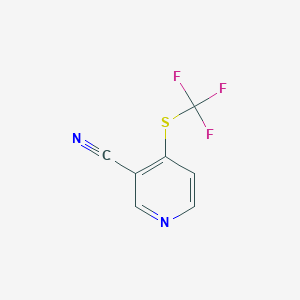

![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
